Glutamate cobalt Glutamate cobalt Glutamate cobalt is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 15322-24-4
VCID: VC0528985
InChI: InChI=1S/C5H9NO4.Co/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+2/p-2/t3-;/m0./s1
SMILES: C(CC(=O)[O-])C(C(=O)[O-])N.[Co+2]
Molecular Formula: C5H7CoNO4
Molecular Weight: 204.05 g/mol

Glutamate cobalt

CAS No.: 15322-24-4

Cat. No.: VC0528985

Molecular Formula: C5H7CoNO4

Molecular Weight: 204.05 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Glutamate cobalt - 15322-24-4

Specification

CAS No. 15322-24-4
Molecular Formula C5H7CoNO4
Molecular Weight 204.05 g/mol
IUPAC Name (2S)-2-aminopentanedioate;cobalt(2+)
Standard InChI InChI=1S/C5H9NO4.Co/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+2/p-2/t3-;/m0./s1
Standard InChI Key VFPGFSPLOGHVPD-DFWYDOINSA-L
Isomeric SMILES C(CC(=O)[O-])[C@@H](C(=O)[O-])N.[Co+2]
SMILES C(CC(=O)[O-])C(C(=O)[O-])N.[Co+2]
Canonical SMILES C(CC(=O)[O-])C(C(=O)[O-])N.[Co+2]
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Glutamate cobalt (C₅H₉CoNO₄) is a metal-organic complex where cobalt coordinates with the amino acid glutamic acid. The molecular structure features a cobalt ion bound to the carboxylate and amine groups of glutamic acid, forming a stable octahedral geometry . PubChem lists its molecular weight as 206.06 g/mol, with the IUPAC name (2S)-2-aminopentanedioic acid; cobalt . The SMILES notation C(CC(=O)O)[C@@H](C(=O)O)N.[Co] confirms the stereospecific binding of cobalt to the L-isomer of glutamic acid .

Table 1: Key Molecular Properties of Glutamate Cobalt

PropertyValue
Molecular FormulaC₅H₉CoNO₄
Molecular Weight206.06 g/mol
IUPAC Name(2S)-2-aminopentanedioic acid; cobalt
SMILESC(CC(=O)O)[C@@H](C(=O)O)N.[Co]
InChIKeyQYPQOBGSGQXODC-DFWYDOINSA-N

The compound’s 3D conformation reveals coordination bonds between cobalt and glutamic acid’s α-carboxyl, γ-carboxyl, and α-amino groups, stabilizing the complex in aqueous environments .

Biochemical Interactions and Mechanisms

Enzymatic Catalysis

Glutamate mutase, an adenosylcobalamin-dependent enzyme, utilizes a cobalt-centered radical to isomerize glutamate to methylaspartate . The homolysis of the cobalt-carbon bond in the coenzyme generates an adenosyl radical, which abstracts a hydrogen atom from the substrate. Kinetic isotope effect studies (kH/kD = 28–35) indicate that hydrogen tunneling plays a critical role in this process, with cobalt acting as a transient radical reservoir . This mechanism underscores cobalt’s versatility in facilitating radical-based enzymatic transformations.

Neurological Signaling

In rat taste buds, glutamate triggers cobalt uptake via kainate-type glutamate receptors (GluR6/KA1) . Pharmacological inhibition experiments show that 6-cyano-7-nitro-quinoxaline-2,3-dione (CNQX) blocks cobalt influx, confirming the specificity of kainate receptors in this process . Immunohistochemistry further correlates cobalt-stained cells with GluR6/KA1 expression, implicating glutamate cobalt in sensory signal transduction .

Applications in Electrochemical Sensing

Glutamate cobalt-modified electrodes exhibit remarkable sensitivity toward phenolic compounds like hydroquinone (HQ). A nano-cobalt/poly-L-glutamic acid composite electrode demonstrates a linear response to HQ concentrations from 3.85 × 10⁻⁶ to 1.0 × 10⁻³ M, with a detection limit of 1.2 × 10⁻⁶ M . The enhanced performance arises from cobalt’s catalytic activity and the polymer’s ion-exchange capacity, enabling rapid electron transfer and analyte preconcentration .

Table 2: Performance Metrics of Glutamate Cobalt-Modified Electrodes

ParameterValue
Linear Range3.85 × 10⁻⁶ – 1.0 × 10⁻³ M
Detection Limit1.2 × 10⁻⁶ M
Optimal pH6.0–7.0
Response Time<10 s

Toxicological Considerations

Cobalt’s propensity to generate reactive oxygen species (ROS) raises concerns about glutamate cobalt’s safety. In rat liver models, CoCl₂ administration increases lipid peroxidation by 50% within 1 hour, accompanied by a 40% decline in GSH levels . While glutamine supplementation alleviates these effects, prolonged exposure to cobalt complexes could pose risks of chronic oxidative damage . Further studies are needed to evaluate glutamate cobalt’s tissue-specific toxicity and clearance mechanisms.

Future Directions

  • Structural Dynamics: Advanced spectroscopic techniques (e.g., XAS, EXAFS) could elucidate cobalt’s coordination environment in glutamate complexes under physiological conditions.

  • Therapeutic Potential: Investigating glutamate cobalt’s antioxidant properties may reveal applications in treating oxidative stress-related disorders.

  • Sensor Optimization: Tailoring the morphology of nano-cobalt/polymer composites could enhance sensor selectivity for environmental pollutants.

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